

# characterization of 4-Methyl-1,3-oxazole-5-carbaldehyde derivatives

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## Compound of Interest

**Compound Name:** 4-Methyl-1,3-oxazole-5-carbaldehyde

**Cat. No.:** B185845

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An In-Depth Comparative Guide to the Characterization of **4-Methyl-1,3-oxazole-5-carbaldehyde** and Its Derivatives

## Introduction: The Oxazole Core in Modern Chemistry

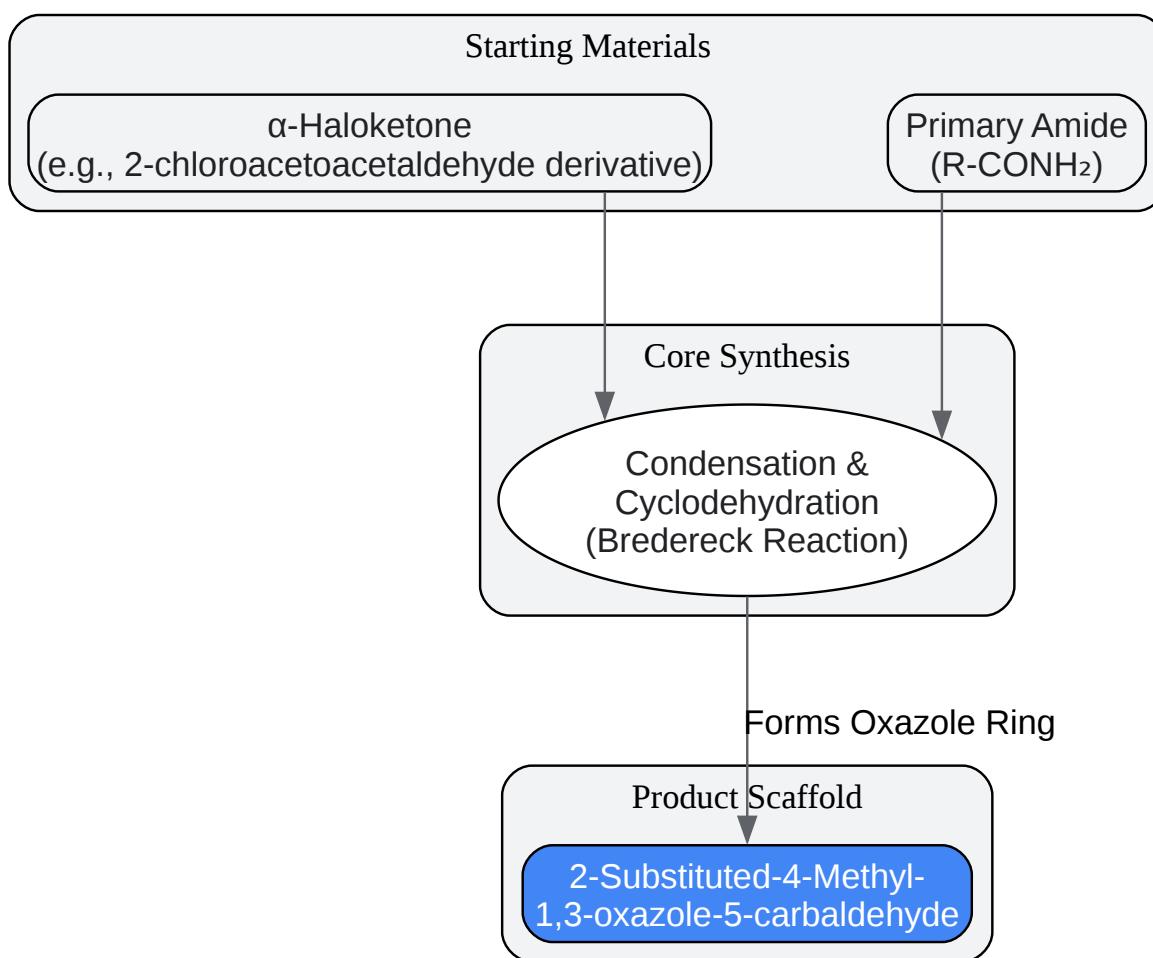
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of paramount importance in medicinal chemistry and materials science, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.<sup>[1][2]</sup> Derivatives of oxazole have shown promise as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.<sup>[1][3]</sup> At the heart of many synthetic pathways lies **4-Methyl-1,3-oxazole-5-carbaldehyde**, a versatile building block whose aldehyde functionality provides a reactive handle for extensive chemical modification.<sup>[4]</sup>

This guide, intended for researchers and drug development professionals, offers a comparative analysis of the characterization of **4-Methyl-1,3-oxazole-5-carbaldehyde** and its derivatives. We will delve into the nuances of spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. By presenting objective experimental data and detailed protocols, this document aims to serve as a practical reference for the unambiguous identification and characterization of this vital class of compounds.

## Synthetic Pathways: A Gateway to Diversity

The synthesis of the **4-methyl-1,3-oxazole-5-carbaldehyde** core can be achieved through several established methods for oxazole formation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. Common strategies include the Van Leusen and Bredereck reactions, which provide versatile entries into 5-substituted and 2,4-disubstituted oxazoles, respectively.[5]

A prevalent approach for generating 2,4,5-trisubstituted oxazoles involves the condensation and cyclization of an  $\alpha$ -haloketone with an amide or the reaction of an appropriate precursor with a dehydrating agent like phosphorus oxychloride.[5][6] The aldehyde group can either be introduced at the end of the synthesis or carried through from a suitable starting material.



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Caption: General workflow for the synthesis of 2,4,5-trisubstituted oxazoles.

## Spectroscopic Characterization: A Comparative Analysis

Spectroscopy is the cornerstone of chemical characterization. For oxazole derivatives, a combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure, allowing for unambiguous identification and differentiation between isomers and analogues.<sup>[7]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the electronic environment of atomic nuclei, providing detailed information about molecular connectivity and structure.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the aldehyde, methyl, and any aromatic protons. The aldehyde proton is typically found significantly downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The methyl group protons on the oxazole ring usually appear as a sharp singlet around 2.3-2.6 ppm.

- Causality in Chemical Shifts: The electron-withdrawing nature of the oxazole ring and the adjacent aldehyde group deshields the methyl protons. Introducing an electron-donating or withdrawing group at the 2-position of the oxazole ring will subtly alter the electronic density of the entire system, causing predictable upfield or downfield shifts in the signals of the methyl and aldehyde protons. For instance, an electron-donating group at C2 would slightly shield the other ring positions, potentially shifting the C4-methyl protons upfield.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the carbon skeleton. The aldehyde carbonyl carbon is highly deshielded and appears around 180-190 ppm. The carbons of the oxazole ring itself have characteristic shifts, typically with C2 and C5 appearing further downfield than C4 due to their proximity to two heteroatoms.

- Expert Insight: Discrepancies between theoretical and reported <sup>13</sup>C NMR shifts for oxazole systems have been used to re-evaluate proposed structures of natural products, highlighting the technique's power in structural verification.<sup>[8]</sup>

Table 1: Comparative NMR Data for **4-Methyl-1,3-oxazole-5-carbaldehyde** Derivatives

Compound	Substituent (R) at C2	$^1\text{H}$ NMR ( $\delta$ , ppm) - CHO	$^1\text{H}$ NMR ( $\delta$ , ppm) - $\text{CH}_3$	$^{13}\text{C}$ NMR ( $\delta$ , ppm) - $\text{C=O}$	Reference
Parent Compound	H	~9.8	~2.4	~185	Inferred from [9][10]
Derivative A	Phenyl	~9.9	~2.6	~184	[11]
Derivative B	4-Methoxyphenyl	~9.8	~2.5	~184	Inferred from [5]
Derivative C	4-Chlorophenyl	~10.0	~2.7	~185	Inferred from [6]

Note: Exact chemical shifts are solvent-dependent. Data is presented for comparison in a common solvent like  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .

## Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds, providing a fingerprint of the functional groups present.

- Key Vibrational Modes:
  - C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between  $1680\text{-}1710\text{ cm}^{-1}$ . This is one of the most diagnostic peaks. Conjugation with an aromatic substituent at the 2-position can slightly lower this frequency.
  - Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring typically appear in the  $1500\text{-}1650\text{ cm}^{-1}$  region.
  - C-O Stretch: The C-O single bond stretch of the oxazole ring is found in the  $1050\text{-}1250\text{ cm}^{-1}$  range. [12]
  - C-H Bending: Out-of-plane C-H bending for the aromatic oxazole ring can also provide structural clues.

Table 2: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ ) for Oxazole Derivatives

Compound	Substituent (R) at C2	$\nu$ (C=O)	$\nu$ (C=N / C=C)	Reference
Parent Compound	H	~1690	~1610, ~1550	General Expectation
Oxazole-ester analog	-	1710 - 1755	~1650	[13]
Oxazolone analog	Pyridin-3-yl	1755	1656	[14]

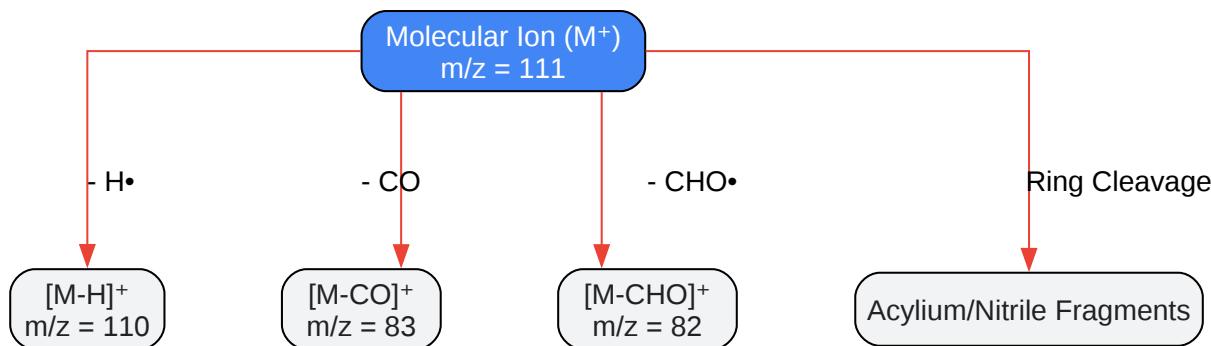
- Trustworthiness through Consistency: The presence and relative intensity of these key bands provide a self-validating check. For a successful synthesis, one must observe the characteristic aldehyde C=O stretch alongside the expected fingerprint vibrations of the substituted oxazole ring.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and offering structural insights.

- Molecular Ion Peak ( $M^+$ ): For **4-Methyl-1,3-oxazole-5-carbaldehyde** ( $C_5H_5NO_2$ ), the exact mass of the molecular ion is 111.0320 Da.[15] High-resolution mass spectrometry (HRMS) can confirm this with high precision.
- Fragmentation Pathways: The fragmentation of oxazoles is a well-studied area.[16] The molecular ion is often the base peak. Common fragmentation mechanisms include:
  - Loss of a hydrogen radical ( $M-H^+$ ).
  - Loss of carbon monoxide ( $M-CO^+$ ) from the aldehyde or the ring.
  - Cleavage of the oxazole ring, leading to fragments corresponding to nitrile ions ( $R-C\equiv N^+$ ) or acylium ions.
  - Loss of the entire aldehyde group ( $M-CHO^+$ ).

- Comparative Analysis: The fragmentation pattern is highly dependent on the substituent at the C2 position. A bulky or stable substituent (like a phenyl group) will often dominate the fragmentation, leading to a stable fragment ion corresponding to the substituent itself or the oxazole ring bearing that substituent.



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Caption: Plausible MS fragmentation of **4-Methyl-1,3-oxazole-5-carbaldehyde**.

## Experimental Protocols: A Framework for Validation

To ensure scientific integrity, protocols must be robust and reproducible. Here we provide a representative protocol for synthesis and characterization.

### Protocol 1: Synthesis of 2-Phenyl-4-methyl-1,3-oxazole-5-carbaldehyde

- Rationale: This protocol illustrates a common condensation reaction to form the substituted oxazole ring, providing a tangible example for characterization.
- Reaction Setup: To a solution of benzamide (1.21 g, 10 mmol) in dry dioxane (30 mL), add 3-chloro-2,4-pentanedione (1.34 g, 10 mmol).
- Reaction: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

- Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.
- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure **2-phenyl-4-methyl-1,3-oxazole-5-carbaldehyde** as a crystalline solid.
- Validation: The identity and purity of the product must be confirmed by melting point determination and the spectroscopic methods outlined in this guide (NMR, IR, MS). The data should align with the values presented in Table 1 and other published data.[\[11\]](#)

## Protocol 2: Acquiring and Interpreting $^1\text{H}$ NMR Spectra

- Rationale: This protocol establishes a self-validating system for structural confirmation. The expected outcome is cross-referenced with established data.
- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
- Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Interpretation & Validation:
  - Confirm the presence of a singlet between 9.8-10.0 ppm, integrating to 1H (aldehyde proton).
  - Confirm the presence of a singlet between 2.5-2.7 ppm, integrating to 3H (methyl protons).
  - Confirm the presence of multiplets between 7.4-8.2 ppm, integrating to 5H (phenyl protons).

- The absence of signals corresponding to starting materials confirms reaction completion.  
The clean integration and baseline confirm sample purity.

## Conclusion

The characterization of **4-Methyl-1,3-oxazole-5-carbaldehyde** and its derivatives is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By understanding the fundamental principles behind NMR, IR, and MS, and by comparing experimental data against established values for this class of compounds, researchers can confidently determine molecular structure. The aldehyde functionality serves as a versatile synthetic handle, making this scaffold a cornerstone for building molecular complexity. This guide provides the foundational knowledge and comparative data necessary for professionals in drug discovery and organic synthesis to effectively characterize and utilize these high-value heterocyclic compounds.

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